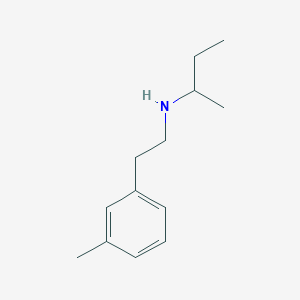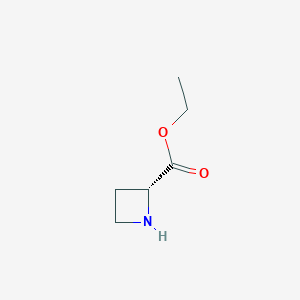
Ethyl (2r)-azetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2r)-azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2r)-azetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For example, the reaction of ethyl 2-bromoacetate with an appropriate amine under basic conditions can lead to the formation of the azetidine ring. Another method involves the reduction of azetidinones, which are four-membered lactams, using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (2r)-azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while reduction can produce various azetidine derivatives.
科学的研究の応用
Ethyl (2r)-azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the biological activity of azetidine derivatives.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of ethyl (2r)-azetidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Ethyl (2r)-azetidine-2-carboxylate can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidinones: These are four-membered lactams that can be converted to azetidines through reduction.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Beta-lactams: These are four-membered lactams that are widely used in antibiotics such as penicillins and cephalosporins.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
特性
CAS番号 |
162698-37-5 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
ethyl (2R)-azetidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
WBAZVXJXZJXWOR-RXMQYKEDSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCN1 |
正規SMILES |
CCOC(=O)C1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


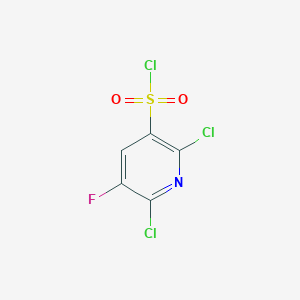
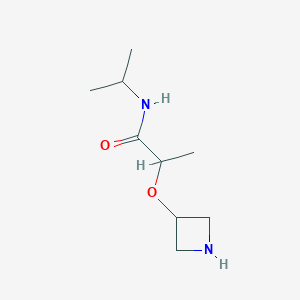
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)


![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
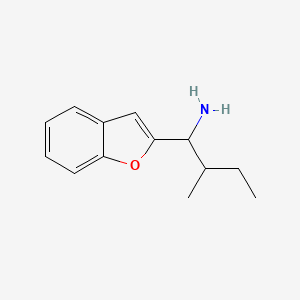
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
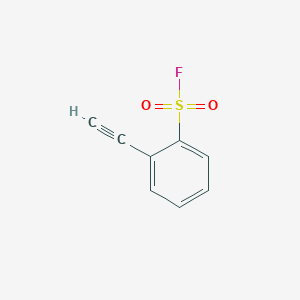

![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
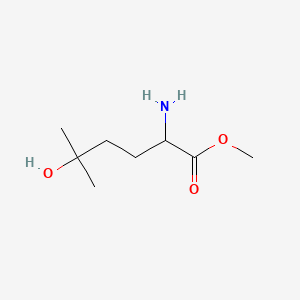
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
